molecular formula C19H16ClN3O2 B2947228 1-(2-chlorobenzyl)-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 923678-96-0

1-(2-chlorobenzyl)-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2947228
CAS No.: 923678-96-0
M. Wt: 353.81
InChI Key: GMCCQULKSAADDK-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridine ring, a chlorobenzyl group, and a dihydropyridine moiety, making it a versatile scaffold for further chemical modifications and functionalizations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzylamine with 4-methyl-2-pyridinecarboxaldehyde to form an intermediate Schiff base, which is then cyclized with an appropriate diketone to yield the desired dihydropyridine derivative. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine moiety can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine ring yields a pyridine derivative, while reduction of the carbonyl group results in a hydroxyl-substituted compound.

Scientific Research Applications

    Chemistry: As a versatile building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: shares structural similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers used in the treatment of hypertension.

    Imidazo[1,2-a]pyridines: Another class of compounds with similar structural features and applications in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(4-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-13-8-9-21-17(11-13)22-18(24)15-6-4-10-23(19(15)25)12-14-5-2-3-7-16(14)20/h2-11H,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCCQULKSAADDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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